molecular formula C10H15ClN2 B1345569 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- CAS No. 68155-76-0

1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-

Cat. No.: B1345569
CAS No.: 68155-76-0
M. Wt: 198.69 g/mol
InChI Key: JLPRWBZGPHCRIH-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- is an organic compound with the molecular formula C10H15ClN2 It is a derivative of 1,4-benzenediamine, where the amino groups are substituted with a chlorine atom and two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- can be synthesized through a multi-step process involving the chlorination and alkylation of 1,4-benzenediamine. The general synthetic route involves:

    Chlorination: 1,4-Benzenediamine is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position.

    Alkylation: The chlorinated intermediate is then reacted with diethylamine in the presence of a base such as sodium hydroxide (NaOH) to introduce the diethylamino groups.

Industrial Production Methods

Industrial production of 1,4-benzenediamine, 2-chloro-N1,N1-diethyl- typically involves large-scale chlorination and alkylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.

    Biology: Investigated for its potential as a biochemical probe for studying enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,4-benzenediamine, 2-chloro-N1,N1-diethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as oxidation-reduction reactions and signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediamine: The parent compound without chlorine and diethyl substitutions.

    1,4-Benzenediamine, N,N-diethyl-: Similar structure but lacks the chlorine atom.

    1,4-Benzenediamine, 2-chloro-: Contains the chlorine atom but lacks the diethyl substitutions.

Uniqueness

1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- is unique due to the presence of both chlorine and diethyl substitutions, which confer distinct chemical properties and reactivity. These modifications enhance its solubility, stability, and potential for specific applications compared to its analogs.

Properties

IUPAC Name

2-chloro-1-N,1-N-diethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-3-13(4-2)10-6-5-8(12)7-9(10)11/h5-7H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPRWBZGPHCRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5071200
Record name 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-
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Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68155-76-0
Record name 2-Chloro-N1,N1-diethyl-1,4-benzenediamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-
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Record name 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N,N-diethylbenzene-1,4-diamine
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